molecular formula C24H18N2O4 B10875624 4-Propanoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-Propanoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B10875624
M. Wt: 398.4 g/mol
InChI Key: USPOZWVQZNFOOY-UHFFFAOYSA-N
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Description

4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the oxidative cyclization of N-acyl hydrazones using oxidizing agents such as lead tetraacetate, potassium permanganate, or iodobenzenediacetate . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis can significantly enhance the production rate and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to participate in various biochemical interactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

(4-propanoylphenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C24H18N2O4/c1-2-21(27)16-12-14-20(15-13-16)29-24(28)19-10-8-18(9-11-19)23-26-25-22(30-23)17-6-4-3-5-7-17/h3-15H,2H2,1H3

InChI Key

USPOZWVQZNFOOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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